Paeonol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Paeonol kann auf verschiedene Weise synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2-Hydroxy-4-Methoxybenzaldehyd mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Schwefelsäure . Die Reaktion findet typischerweise unter Rückflussbedingungen statt, und das Produkt wird durch Umkristallisation gereinigt.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound häufig aus natürlichen Quellen wie der Wurzelrinde von Paeonia suffruticosa extrahiert . Der Extraktionsprozess beinhaltet die Lösungsmittelextraktion gefolgt von Reinigungsschritten wie der Chromatographie, um this compound in seiner reinen Form zu isolieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann unter bestimmten Bedingungen zu entsprechenden Chinonen oxidiert werden.

Reduktion: Die Reduktion von this compound kann Hydroxyacetophenon-Derivate liefern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden für die Reduktion von this compound verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Brom oder Salpetersäure.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinone, Hydroxyacetophenon-Derivate und substituierte aromatische Verbindungen .

Analyse Chemischer Reaktionen

1.1. 1,2,3-Triazole Derivatives via Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently generates triazole-linked paeonol derivatives.

-

Reagents : this compound alkynes, phenyl azides, Cu(OAc)₂·H₂O, sodium ascorbate

-

Conditions : t-BuOH/H₂O (1:1), room temperature

-

Example : Synthesis of 6a–r derivatives yields compounds with IC₅₀ values as low as 12.5 μM against NCI-H1299 lung cancer cells .

Reaction Scheme :

1.2. Aminothiazole-Paeonol Derivatives

This compound reacts with thiourea and iodine to form aminothiazole hybrids with antibacterial activity .

-

Reagents : this compound, iodine, thiourea

-

Conditions : Ethanol, reflux (12–16 h), NaOH quenching

-

Product : Compound 11 exhibits a molecular ion peak at m/z 223.0462 (C₁₆H₁₄N₂O₄S₂) .

1.3. Etherification and Alkylation

The hydroxyl group undergoes alkylation with organic halides under basic conditions :

-

Reagents : this compound, benzyl bromide, K₂CO₃

-

Conditions : DMF, ice bath → room temperature

2.1. Esterification

This compound’s hydroxyl group reacts with acyl chlorides to form esters.

-

Example : Synthesis of sulfonate esters using benzenesulfonyl chloride .

-

Conditions : K₂CO₃, acetone, reflux

2.2. Oxidation and Reduction

-

Oxidation : this compound derivatives undergo oxidation to form quinones, enhancing antitumor activity .

-

Reduction : Catalytic hydrogenation reduces acetyl groups to ethanol moieties .

3.1. Hybrid Conjugates

This compound combines with ozagrel or β-asarone to form mutual prodrugs:

-

Ozagrel-paeonol conjugate : Reduces cerebral infarction volume by 58% in ischemic stroke models .

-

β-Asarone-paeonol : Modulates brain-gut axis signaling, improving neuroprotection .

Biological Activity of Derivatives

Mechanistic Insights

-

Anticancer Activity : Triazole derivatives induce mitochondrial dysfunction (↓ Bcl-2/Bax ratio, ↑ caspase-3/9) .

-

Anti-inflammatory : Ether derivatives suppress NF-κB and MAPK pathways, reducing TNF-α and IL-6 .

-

Kinase Inhibition : this compound binds TOPK (Kd = 7.67 μM), inhibiting γ-H2AX phosphorylation .

Reaction Optimization

-

Solubility Enhancement : Nanoformulations (liposomes, micelles) improve this compound’s aqueous solubility from 30 mg/mL (DMSO) to >98% encapsulation efficiency .

-

Yield Improvement : Ultrasonic microwave-assisted hydrodistillation achieves 98.49% this compound recovery .

This compound’s chemical versatility enables the development of derivatives with tailored pharmacokinetic and therapeutic profiles. Continued exploration of its reactivity, particularly in hybrid conjugates and targeted delivery systems, holds promise for advancing precision medicine.

Wissenschaftliche Forschungsanwendungen

Paeonol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es wurde auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Medizin: This compound zeigt entzündungshemmende, antitumorale und neuroprotektive Eigenschaften, was es zu einem potenziellen Therapeutikum für Erkrankungen wie Alzheimer-Krankheit und Herz-Kreislauf-Erkrankungen macht

Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege:

Wirkmechanismus

Paeonol exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Paeonol ähnelt anderen phenolischen Verbindungen wie:

Hydroxyacetophenon: Teilt strukturelle Ähnlichkeiten, jedoch fehlt die in this compound vorhandene Methoxygruppe.

Eugenol: Ähnlich in der Struktur, enthält jedoch eine Allylgruppe anstelle einer Acetylgruppe.

This compound ist einzigartig aufgrund seiner spezifischen Kombination von Hydroxyl- und Methoxygruppen, die zu seinen unterschiedlichen biologischen Aktivitäten und chemischen Reaktivitäten beitragen .

Biologische Aktivität

Paeonol, a phenolic compound derived from the root of Paeonia suffruticosa , has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antioxidant Effects : this compound has been shown to reduce oxidative stress by inhibiting reactive oxygen species (ROS) production.

- Anti-inflammatory Properties : It modulates inflammatory pathways, particularly through the inhibition of NF-κB signaling.

- Antitumor Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines.

- Dermatological Applications : Its ability to inhibit melanogenesis and promote skin health is being explored.

-

Antioxidant Activity :

- This compound significantly inhibits ROS production in human umbilical vascular endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (ox-LDL) at concentrations of 10 and 50 µM. This inhibition is associated with improved cell viability and reduced apoptosis through downregulation of p38 MAPK and NF-κB pathways .

- Anti-inflammatory Effects :

- Antitumor Properties :

Case Study 1: Cardiovascular Health

A study investigated the effects of this compound on cardiovascular diseases. It was found that this compound treatment improved endothelial function and reduced inflammation in atherosclerotic conditions. The compound inhibited matrix metalloproteinases (MMPs) and Akt signaling pathways, leading to decreased angiogenesis .

Case Study 2: Dermatological Applications

Research involving animal models indicated that this compound effectively reduced skin inflammation and hyperpigmentation. In imiquimod-induced psoriasis models, it decreased MyD88 levels, thus inhibiting dendritic cell maturation and activation .

Table 1: Biological Activities of this compound

Table 2: Summary of Research Findings on this compound

Eigenschaften

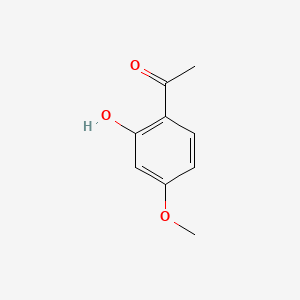

IUPAC Name |

1-(2-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILPJVPSNHJFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Record name | paeonol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Paeonol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022059 | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000683 [mmHg] | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

552-41-0 | |

| Record name | Paeonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paeonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paeonol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAEONOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxy-4'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAEONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R834EPI82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does paeonol exert its anti-inflammatory effects?

A1: this compound has been shown to attenuate inflammation through multiple pathways. It inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and prostaglandin E2 (PGE2). [, , , ] These cytokines play crucial roles in the inflammatory cascade, and their suppression contributes to the anti-inflammatory effects of this compound. Additionally, this compound can activate anti-inflammatory pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes like heme oxygenase 1 (HO-1). []

Q2: What is the role of this compound in regulating cholesterol metabolism?

A2: this compound demonstrates beneficial effects on cholesterol metabolism by promoting cholesterol efflux from macrophages, a key process in preventing atherosclerosis. [] It achieves this by upregulating the expression of ATP-binding membrane cassette transporter A1 (ABCA1), a protein responsible for transporting cholesterol out of cells. [, ] this compound also downregulates the cluster of differentiation 36 (CD36), a scavenger receptor involved in the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages, further contributing to its anti-atherosclerotic potential. []

Q3: How does this compound impact cancer cells?

A3: this compound has shown promising anti-cancer effects across various cancer cell lines. It inhibits cell proliferation, induces apoptosis, and suppresses metastasis. [, , , , ] These effects are mediated through modulation of various signaling pathways, including the Wnt/β-catenin pathway, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and signal transducer and activator of transcription 3 (STAT3) pathway. [, , , , ]

Q4: Can you elaborate on the role of this compound in neuroprotection?

A4: this compound displays neuroprotective effects in various models of neuronal injury. It protects neurons from oxidative stress and inflammation, key factors contributing to neurodegeneration. [, , ] this compound achieves this by scavenging reactive oxygen species (ROS), inhibiting pro-inflammatory cytokine production, and modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. [, , ] These actions contribute to its potential as a therapeutic agent for neurodegenerative diseases.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H10O3, and its molecular weight is 166.17 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, this compound has been extensively characterized using various spectroscopic techniques. Its structure is confirmed by 1H NMR, HRMS, and MS analyses. [] The presence of specific functional groups, such as phenolic hydroxyl and carbonyl groups, are evident from its infrared (IR) spectrum. []

Q7: What is known about the absorption and metabolism of this compound?

A7: Studies show that this compound is absorbed following oral administration, but its bioavailability can be limited. [] Research using in situ single-pass intestinal perfusion and Caco-2 cell monolayer models indicates that this compound is passively transported and absorbed, and it is a substrate of P-glycoprotein (P-gp), multidrug resistance protein 2 (MRP2), and breast cancer resistance protein (BCRP) efflux transporters. [] This suggests that efflux transporters might play a role in limiting its oral bioavailability. This compound is metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A. []

Q8: Has the efficacy of this compound been demonstrated in preclinical models?

A8: Yes, this compound has shown promising efficacy in various in vitro and in vivo models. For instance, this compound reduced atherosclerotic lesions in apolipoprotein E-deficient (apoE−/−) mice. [, ] It also attenuated ulcerative lesions in a rat model of indomethacin-induced gastric ulcer. [] Moreover, this compound protected against myocardial ischemia/reperfusion-induced injury in rats, improving cardiac function and reducing infarct size. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.